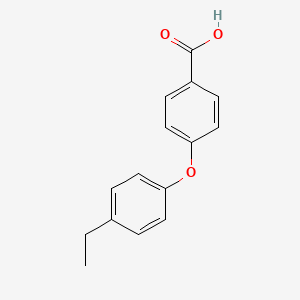

4-(4-Ethylphenoxy)benzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Phenoxy Compounds

4-(4-Ethylphenoxy)benzoic acid is classified as a derivative of benzoic acid and as a phenoxy compound. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis and are found in numerous natural and synthetic products. newworldencyclopedia.orgwikidoc.orgbritannica.com The addition of a phenoxy group, which consists of a phenyl ring linked to an oxygen atom, introduces specific chemical properties. Phenoxy compounds are a significant class of chemicals with a wide range of applications, including in the development of herbicides and pharmaceuticals. cambridge.orgnih.gov The structure of this compound, which combines a benzoic acid moiety with an ethyl-substituted phenoxy group, gives it a unique set of properties that are of interest in various scientific fields.

Historical Trajectories and Initial Academic Interest in Benzoic Acid Derivatives

The study of benzoic acid dates back to the 16th century, with its initial discovery through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.org The determination of its structure in 1832 by Justus von Liebig and Friedrich Wöhler was a landmark in the development of organic chemistry. wikidoc.org Industrial production of benzoic acid began with processes involving the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), though these methods often resulted in chlorinated derivatives. newworldencyclopedia.orgwikidoc.org Over time, more refined and environmentally friendly methods, such as the partial oxidation of toluene, have become the standard for commercial production. newworldencyclopedia.org

The academic and industrial interest in benzoic acid derivatives grew significantly with the discovery of their various properties. For instance, the antifungal capabilities of benzoic acid were identified in 1875. newworldencyclopedia.orgwikidoc.org In the 20th century, the discovery of phenoxy herbicides like 2,4-D and 2,4,5-T, which are structurally related to phenoxy-substituted benzoic acids, marked a major advancement in agriculture. cambridge.orgwikipedia.org This historical context of both benzoic acid and phenoxy compounds provides the foundation for the synthesis and investigation of more complex derivatives like this compound.

Fundamental Molecular Architecture and Chemical Significance of this compound

The molecular structure of this compound consists of a benzoic acid core where the hydrogen at the para-position is substituted by a phenoxy group, which in turn is substituted at its para-position with an ethyl group. This specific arrangement of a flexible ether linkage connecting two aromatic rings, one of which carries a carboxylic acid group and the other an ethyl group, defines its chemical character.

The chemical significance of this compound lies in its potential as an intermediate in the synthesis of more complex molecules, including polymers, resins, and specialty chemicals. smolecule.com Research on structurally similar compounds suggests that it could be a valuable building block in medicinal chemistry and materials science. For example, derivatives of phenoxy-substituted benzoic acids have been investigated for their potential biological activities. nih.govacs.org The synthesis of related compounds often involves the reaction of a substituted phenol (B47542) with a halobenzoic acid derivative. smolecule.com

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |

|---|---|---|---|

| This compound | C15H14O3 | 242.27 | Solid |

| 2-(4-Ethylphenoxy)-5-chlorobenzoic acid | C15H13ClO3 | 276.71 | Solid |

| 4-((4-Ethylphenoxy)methyl)benzoic acid | C16H16O3 | 256.30 | Not specified |

Note: Data for this compound is based on its chemical structure, while data for related compounds is sourced from available chemical information. smolecule.comsigmaaldrich.combldpharm.com

Table 2: Spectroscopic Data for a Structurally Related Compound: 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamide

| Proton NMR (¹H-NMR) Data | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH3 (ethyl group) | 1.10-1.13 | Triplet |

| -CH2- (ethyl group) | 2.50-2.53 | Quartet |

| -CH2-O- | 5.27-5.33 | Singlet |

| -NH | 11.76-12.73 | Singlet/Broad Singlet |

| Carbonyl C=O | 169.72-170.83 | Not applicable |

| Thiocarbonyl C=S | 179.17-180.91 | Not applicable |

| Methylene (B1212753) -CH2-O- | 67.35-68.25 | Not applicable |

| Methyl -CH3 | 15.63-16.43 | Not applicable |

Note: This data is for a more complex derivative but provides insight into the expected spectral regions for the core structure of this compound. farmaciajournal.com

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

4-(4-ethylphenoxy)benzoic acid |

InChI |

InChI=1S/C15H14O3/c1-2-11-3-7-13(8-4-11)18-14-9-5-12(6-10-14)15(16)17/h3-10H,2H2,1H3,(H,16,17) |

InChI Key |

HKFCMZHSKOZASK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Ethylphenoxy Benzoic Acid

Diverse Synthetic Routes and Reaction Pathways

The creation of the 4-(4-ethylphenoxy)benzoic acid skeleton relies on a selection of robust and adaptable synthetic reactions. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability. Key strategies involve forming the central ether bond as a crucial step, followed or preceded by the establishment of the carboxylic acid functionality.

Etherification-Based Approaches for Phenoxy Linkage Formation

The formation of the diaryl ether bond is a cornerstone of synthesizing this compound. Two classical and widely adapted methods for this transformation are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In a typical route for this target molecule, 4-ethylphenol (B45693) is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic 4-ethylphenoxide. This phenoxide then attacks an electrophilic aryl halide, such as methyl 4-bromobenzoate (B14158574) or ethyl 4-fluorobenzoate. The reaction displaces the halide leaving group to form the ether linkage. A final hydrolysis step is then required to convert the ester group into the desired carboxylic acid. This method is highly effective, though it is crucial to select an aryl halide that is not sterically hindered to ensure the SN2 reaction proceeds efficiently. masterorganicchemistry.comyoutube.com

The Ullmann condensation is a powerful, copper-catalyzed reaction for forming C-O bonds between an aryl halide and a phenol (B47542). wikipedia.orgscielo.org.mx To synthesize this compound, this reaction would involve coupling 4-ethylphenol with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid). wikipedia.org Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgnih.gov However, modern advancements have led to catalytic systems that operate under milder conditions. These improved methods utilize soluble copper salts (e.g., CuI) in the presence of a ligand, which facilitates the catalytic cycle. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in a high-boiling polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.org

Strategies for Carboxylic Acid Group Introduction and Modification

The carboxylic acid group can be incorporated into the molecular structure either by using a pre-functionalized starting material or by chemical modification after the core diaryl ether skeleton has been assembled.

One common strategy is to begin with a benzoic acid derivative. As described in the etherification approaches, reacting a 4-halobenzoic acid or its corresponding ester with 4-ethylphenoxide directly incorporates the carboxyl functionality from the outset. gordon.edu If an ester is used, a subsequent saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis is a standard and high-yielding procedure to obtain the final carboxylic acid. masterorganicchemistry.com

An alternative pathway involves the formation of a precursor molecule, such as 4-ethyl-4'-methyldiphenyl ether, followed by oxidation of the methyl group. This powerful strategy leverages the stability of the diaryl ether bond, which can withstand strong oxidizing conditions. The oxidation of an aryl-bound alkyl group to a carboxylic acid is a well-established industrial process. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or via catalytic air oxidation in the presence of a transition metal and a bromide source, such as a Co(II)/Br⁻ system. This approach offers flexibility in the synthesis of the diaryl ether precursor, which may be more readily accessible than the corresponding benzoic acid derivative.

Coupling Reactions in the Construction of the this compound Skeleton

Modern cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of complex organic molecules, including diaryl ethers. These methods often provide milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to traditional methods.

The Buchwald-Hartwig amination , while named for C-N bond formation, has been effectively adapted for C-O coupling to synthesize diaryl ethers. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol or phenol. wikipedia.org For the synthesis of this compound, this would involve reacting 4-ethylphenol with an aryl halide like 4-bromobenzoic acid in the presence of a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. organic-chemistry.orgjk-sci.com The development of bulky, electron-rich phosphine ligands has been critical to the success of this reaction, enabling the coupling of a wide variety of substrates under relatively mild conditions. jk-sci.comorganic-chemistry.org

Another versatile palladium-catalyzed method is the Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgnih.gov While not a direct method for creating the C-O ether bond, it represents a powerful alternative for constructing biaryl systems. For instance, a synthetic route could involve the Suzuki coupling of (4-ethoxyphenyl)boronic acid with 4-bromobenzoic acid. This would yield 4'-ethoxy-[1,1'-biphenyl]-4-carboxylic acid, a structurally related biphenyl (B1667301) compound rather than a diaryl ether. This highlights the modularity of cross-coupling reactions in building complex aromatic scaffolds. nih.govrsc.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. Key areas of focus include the selection and development of catalysts, as well as the strategic choice of solvent and temperature to control reaction kinetics and minimize side reactions.

Catalyst Development and Screening for Improved Selectivity and Efficiency

Catalyst performance is paramount in both copper- and palladium-mediated coupling reactions for diaryl ether synthesis. In Ullmann-type reactions , the evolution from stoichiometric copper powder to catalytic systems has been a major advancement. wikipedia.orgnih.gov Modern protocols often employ copper(I) salts, such as CuI, which are more soluble and reactive. acs.org The efficiency of these catalysts is dramatically enhanced by the addition of ligands, which stabilize the copper center and facilitate the key steps of the catalytic cycle. A variety of ligands have been developed, including diamines, amino acids, and diones, which can accelerate the reaction and allow for lower catalyst loadings and temperatures. researchgate.net Nanoparticle catalysts, such as copper(II) oxide nanoparticles (CuO-NPs), have also emerged as highly active and reusable options, offering a large surface area and high efficiency. mdpi.com

For Buchwald-Hartwig C-O coupling , catalyst optimization has centered on the design of palladium-phosphine ligand systems. organic-chemistry.org The choice of ligand is critical and dictates the scope and efficiency of the reaction. "Generations" of bulky, electron-rich biaryl phosphine ligands have been developed to enhance the rates of oxidative addition and reductive elimination—the key steps in the catalytic cycle. wikipedia.orgorganic-chemistry.org Heterogeneous palladium catalysts, where the palladium complex is supported on a polymer, are also being developed to simplify catalyst recovery and reuse, which is particularly important for industrial applications due to the high cost of palladium. rsc.org

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference(s) |

| Ullmann | CuI | N,N'-bis(2-phenylphenyl) oxalamide | Cs₂CO₃ | DMF | 90 | High | acs.orgrsc.org |

| Ullmann | CuI | 2,2,6,6-Tetramethyl-3,5-heptanedione | Cs₂CO₃ | NMP | Moderate | Good | researchgate.net |

| Ullmann | CuO Nanoparticles | None | KOH / Cs₂CO₃ | DMSO | ~100 | 65-92 | mdpi.com |

| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 110 | Good | researchgate.net |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | High | jk-sci.com |

Green Chemistry Principles Applied to this compound Synthesis

Traditional methods for synthesizing diaryl ethers, such as the Ullmann condensation, often rely on high-boiling polar aprotic solvents and stoichiometric amounts of copper. Modern approaches seek to replace these with more environmentally friendly alternatives like water or to eliminate the solvent entirely.

One promising green approach is the use of aqueous media. Research has demonstrated the successful synthesis of diaryl ethers in water, avoiding the need for organic solvents. A metal-free arylation of phenols using diaryliodonium salts with sodium hydroxide as the base in water provides a viable route. organic-chemistry.org This method can be performed at low temperatures and avoids excess coupling partners, making the process more sustainable. organic-chemistry.org Applying this to the target molecule would involve the reaction of 4-ethylphenol with a 4-halobenzoic acid derivative in an aqueous system.

Another strategy involves microwave-assisted synthesis, which can often be performed under solvent-free conditions. While not specifically documented for this compound, microwave-assisted synthesis of diaryl ethers without a catalyst has been reported, offering high yields in short reaction times. acs.org This technique enhances reaction rates through efficient heating, potentially allowing the direct condensation of 4-ethylphenol and a suitable benzoic acid derivative without a solvent medium.

Table 1: Comparison of Synthetic Media for Diaryl Ether Synthesis

| Feature | Traditional Organic Solvent Protocol | Aqueous Media Protocol organic-chemistry.org |

|---|---|---|

| Solvent | DMF, NMP, or other polar aprotic solvents | Water |

| Environmental Impact | High (VOCs, difficult to remove/recycle) | Low (Benign, easily handled) |

| Catalyst System | Often stoichiometric copper | Metal-free (using diaryliodonium salts) |

| Temperature | Typically high (150-200°C) | Low to moderate (can be run at 60°C) |

| Workup | Complex extraction and purification | Simpler, often involving filtration |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste.

In the context of this compound synthesis, different routes exhibit vastly different atom economies.

Low Atom Economy Route (e.g., Classical Ullmann Condensation): This reaction typically involves a phenol, an aryl halide, a base, and a copper catalyst. The reaction produces the desired diaryl ether but also generates a significant amount of inorganic salt as a byproduct (e.g., NaBr from sodium phenoxide and bromobenzene). The copper catalyst often needs to be used in stoichiometric amounts, further contributing to waste.

High Atom Economy Route (e.g., Catalytic Coupling): Modern catalytic cross-coupling reactions, such as those using copper or palladium catalysts, can significantly improve atom economy. jsynthchem.com These reactions require only a small amount of catalyst, and if designed as an addition or condensation reaction where water is the only byproduct, the atom economy can be very high. For example, a hypothetical direct dehydration reaction between 4-ethylphenol and 4-hydroxybenzoic acid would have a very high atom economy, with water being the only theoretical byproduct.

Table 2: Conceptual Atom Economy for Diaryl Ether Synthesis Routes

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Classical Ullmann | 4-Ethylphenoxide, 4-Bromobenzoate, Cu(I) | This compound | Copper salts, Sodium bromide | Low to Moderate |

| Catalytic Dehydration | 4-Ethylphenol, 4-Hydroxybenzoic acid | This compound | Water (H₂O) | High (~93%) |

Note: The catalytic dehydration is a hypothetical ideal route for illustrative purposes.

Scale-Up Considerations and Process Intensification in Academic Synthesis

Transitioning a synthetic procedure from a small, exploratory scale to a larger, preparative scale in an academic laboratory presents several challenges, including maintaining reaction efficiency, ensuring safety, and managing heat and mass transfer. Process intensification—the use of novel technologies to dramatically improve chemical manufacturing—offers solutions to these challenges. frontiersin.orgunito.it

For the synthesis of this compound, scaling up a traditional batch reaction in a round-bottom flask can lead to problems such as localized overheating, inefficient mixing, and longer reaction times. Process intensification techniques can mitigate these issues.

Continuous Flow Synthesis: Instead of a large batch reactor, reactants can be pumped through a heated tube or microreactor. researchgate.net This approach offers superior control over reaction parameters like temperature, pressure, and residence time. For an exothermic etherification reaction, the high surface-area-to-volume ratio of a flow reactor allows for rapid heat dissipation, preventing runaway reactions and improving product selectivity. researchgate.net

Microwave-Assisted Synthesis: As mentioned previously, microwave reactors can drastically shorten reaction times from hours to minutes. researchgate.net This is beneficial for academic labs where equipment time is valuable. Modern continuous-flow microwave reactors combine the benefits of both technologies, allowing for the rapid and safe production of larger quantities of material.

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation. This improves mass transfer and can be an effective method for process intensification in heterogeneous reactions, such as those involving solid bases or catalysts. unito.it

These technologies not only make the synthesis faster and more efficient but also often lead to higher yields and purities, simplifying downstream purification processes. unito.it

Table 3: Addressing Scale-Up Challenges with Process Intensification

| Scale-Up Challenge in Batch Synthesis | Process Intensification Solution | Benefit |

|---|---|---|

| Poor Heat Transfer | Continuous Flow Reactor | Excellent temperature control, enhanced safety |

| Inefficient Mixing | Continuous Flow or Ultrasound Reactor | Uniform reaction environment, improved yield |

| Long Reaction Times | Microwave-Assisted Synthesis | Dramatic reduction in synthesis time |

| Safety with Exothermic Reactions | Continuous Flow Reactor | Small reaction volume at any given time minimizes risk |

| Difficulty in Automation/Optimization | Continuous Flow Synthesis | Easy to vary parameters for rapid optimization |

Crystallographic and Polymorphic Investigations of 4 4 Ethylphenoxy Benzoic Acid

Single Crystal X-ray Diffraction Analysis

A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Inorganic Crystal Structure Database (ICSD), yielded no entries for the crystal structure of 4-(4-Ethylphenoxy)benzoic acid. Without this foundational data, a definitive elucidation of its crystal packing, intermolecular interactions, and solid-state conformation is not possible.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study, particularly in the pharmaceutical industry, as different polymorphs can exhibit distinct physical properties. A thorough literature search did not reveal any studies focused on the polymorphic screening of this compound.

Identification and Characterization of Novel Polymorphic Forms

There are no reports on the identification or characterization of any polymorphic forms of this compound. Such studies would typically involve crystallization experiments under a wide range of conditions to induce the formation of different solid forms, followed by characterization using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Crystallization Condition Control for Polymorph Selection

The control of crystallization conditions is paramount for selectively obtaining a desired polymorph. Factors such as the choice of solvent, temperature, cooling rate, and the presence of additives can significantly influence the nucleation and growth of different crystalline forms. As no polymorphs of this compound have been reported, there is no available information on the specific crystallization conditions required for polymorph selection.

Crystal Engineering Principles Applied to this compound

Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. The application of crystal engineering principles to this compound could involve the design of co-crystals or the use of specific templates or additives to guide the self-assembly of the molecules into a predetermined architecture. However, no such studies have been published.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline structure of solid materials. By analyzing the diffraction pattern of X-rays interacting with a powdered sample, researchers can identify the specific crystalline phases present, assess the sample's purity, and gain insights into its polymorphic forms. Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is characterized by the positions (2θ angles) and intensities of the diffracted X-ray beams.

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain PXRD data for this compound. This search aimed to identify studies that have characterized its solid-state structure, including any reported polymorphs. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of investigation in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties.

Despite a thorough investigation, no publicly available experimental Powder X-ray Diffraction data for this compound could be located. Consequently, a data table of characteristic diffraction peaks cannot be provided at this time. Further experimental research would be necessary to determine the PXRD pattern and explore the potential polymorphism of this compound.

Thermal Analysis Techniques in Solid-State Characterization (e.g., DSC, TGA)

Thermal analysis techniques are essential tools for characterizing the solid-state properties of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods employed to study the thermal behavior of compounds like this compound.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine key thermal events such as melting point, glass transitions, and phase changes, providing valuable information about the compound's purity and polymorphic state. TGA, on the other hand, measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and decomposition profiles of materials.

An extensive search of scientific literature was performed to find DSC and TGA data for this compound. The objective was to gather information on its melting behavior, thermal stability, and any solid-state transitions that may occur upon heating.

However, the search did not yield any specific experimental DSC or TGA data for this compound. As a result, a data table summarizing its thermal properties cannot be presented. The determination of the melting point, enthalpy of fusion, and decomposition temperature for this compound would require experimental analysis.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of 4-(4-Ethylphenoxy)benzoic acid. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, unambiguous assignment of proton and carbon signals and their connectivity can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings, the ethyl group protons, and the carboxylic acid proton. The protons on the benzoic acid ring ortho to the carboxyl group would likely appear as a doublet, while those ortho to the ether linkage would also present as a doublet, with coupling constants typical for ortho-substituted benzene (B151609) rings. The protons on the ethylphenoxy ring would show a characteristic AA'BB' system for the aromatic protons. The ethyl group would be identified by a quartet for the methylene (B1212753) protons and a triplet for the methyl protons, with a typical vicinal coupling constant. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position. The quaternary carbons, including the ether-linked carbons and the carbon attached to the carboxylic acid, would also be identifiable. The chemical shifts of the aromatic carbons would be influenced by the electron-donating or withdrawing nature of their substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: This is a predictive table based on analogous structures, as specific experimental data was not found in the literature search.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | br s | - |

| Aromatic (benzoic acid, ortho to -COOH) | 7.9 - 8.1 | d | ~8.0 |

| Aromatic (benzoic acid, ortho to -O-) | 6.9 - 7.1 | d | ~8.0 |

| Aromatic (ethylphenoxy, ortho to -O-) | 6.9 - 7.1 | d | ~8.5 |

| Aromatic (ethylphenoxy, ortho to -Et) | 7.1 - 7.3 | d | ~8.5 |

| Methylene (-CH₂-) | 2.6 - 2.8 | q | ~7.5 |

| Methyl (-CH₃) | 1.2 - 1.4 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: This is a predictive table based on analogous structures, as specific experimental data was not found in the literature search.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 165 - 175 |

| Aromatic (C-O, benzoic acid) | 160 - 165 |

| Aromatic (C-O, ethylphenoxy) | 155 - 160 |

| Aromatic (C-Et) | 140 - 145 |

| Aromatic (C-COOH) | 125 - 130 |

| Aromatic (CH, benzoic acid) | 115 - 135 |

| Aromatic (CH, ethylphenoxy) | 115 - 130 |

| Methylene (-CH₂-) | 28 - 32 |

| Methyl (-CH₃) | 15 - 20 |

To confirm the assignments from 1D NMR and to establish the connectivity between different parts of the molecule, 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between scalar-coupled protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help in assigning the coupled aromatic protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, HMBC correlations would be expected from the protons on the benzoic acid ring to the carbonyl carbon and the ether-linked carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group would appear as a strong band around 1680-1710 cm⁻¹. The C-O stretching vibrations of the ether linkage and the carboxylic acid would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ range. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region would be indicative of the substitution pattern of the aromatic rings.

Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic rings and the C-C bonds of the ethyl group would be expected to show strong Raman signals.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound (Note: This is a predictive table based on analogous structures, as specific experimental data was not found in the literature search.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | 2500-3300 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| Aliphatic C-H stretch | 2850-2970 | Strong |

| C=O stretch | 1680-1710 (strong) | Moderate |

| Aromatic C=C stretch | 1450-1600 | Strong |

| C-O stretch (ether, acid) | 1200-1300 | Moderate |

| Aromatic C-H o.o.p. bend | 700-900 | Weak |

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact its physical properties. While no specific polymorphic forms of this compound have been reported in the searched literature, vibrational spectroscopy is a key technique for their identification. Different polymorphic forms would exhibit variations in their crystal packing and intermolecular interactions, particularly hydrogen bonding. These differences would lead to subtle but measurable shifts in the positions and shapes of the bands in their IR and Raman spectra, especially those associated with the carboxylic acid group (O-H and C=O stretching) and lattice vibrations at low frequencies.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular mass. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the ether bond could lead to the formation of ions corresponding to the 4-ethylphenoxyl radical and the 4-carboxybenzoyl cation, or vice versa. Loss of the ethyl group from the molecular ion is another plausible fragmentation pathway. Decarboxylation (loss of CO₂) from the molecular ion or subsequent fragment ions is also a common process for benzoic acids. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its fragments with high accuracy.

Table 4: Predicted Key Mass Spectral Fragments for this compound (Note: This is a predictive table based on analogous structures, as specific experimental data was not found in the literature search.)

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 242 | [C₁₅H₁₄O₃]⁺ | Molecular Ion |

| 213 | [C₁₃H₉O₃]⁺ | Loss of -C₂H₅ |

| 197 | [C₁₅H₁₃O₂]⁺ | Loss of -OH and -CO |

| 121 | [C₇H₅O₂]⁺ | Cleavage of ether bond (benzoyl portion) |

| 121 | [C₈H₉O]⁺ | Cleavage of ether bond (ethylphenoxy portion) |

| 93 | [C₆H₅O]⁺ | Further fragmentation |

UV-Vis Spectroscopy for Electronic Transitions and Optical Absorption Properties

The electronic absorption characteristics of this compound are determined by the chromophoric systems present in the molecule, primarily the benzoic acid moiety and the phenoxy group. The interplay of these units dictates the molecule's response to ultraviolet and visible light. The UV-Vis spectrum of compounds like this compound is expected to exhibit absorption bands arising from π → π* electronic transitions within the aromatic rings.

Benzoic acid and its derivatives typically display three characteristic absorption bands, often labeled as the A, B, and C bands. researchgate.net The presence of the ether linkage and the ethyl substituent in the para position of the phenoxy ring can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The phenoxy group, acting as an auxochrome, can cause a bathochromic (red) shift of these bands compared to unsubstituted benzoic acid, due to the extension of the conjugated π-system through the ether oxygen.

Detailed experimental studies on analogous compounds, such as 4-n-alkanoyloxy benzoic acids, have shown absorption bands around 265 nm. nih.gov Theoretical approaches, often employing Density Functional Theory (DFT), are also utilized to predict and interpret the electronic spectra of such molecules, providing insights into the specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.zachemrxiv.orgchemrxiv.org For instance, computational studies on related aromatic ether compounds help in understanding the nature of the electronic transitions and the impact of molecular geometry on the absorption spectrum.

The optical properties of such compounds are also sensitive to the solvent environment and the pH of the solution. Changes in pH can alter the ionization state of the carboxylic acid group, leading to shifts in the absorption maxima. researchgate.netrsc.org Generally, deprotonation of the carboxylic acid to form the carboxylate anion can lead to a blue shift (hypsochromic shift) in the C-band. researchgate.net

Table 1: Typical UV-Vis Absorption Data for Benzoic Acid Derivatives

| Absorption Band | Typical Wavelength Range (nm) | Associated Electronic Transition |

|---|---|---|

| A Band | ~190 | π → π* |

| B Band | ~230 | π → π* |

This table provides generalized data for benzoic acid derivatives as specific experimental values for this compound were not found in the cited literature. The exact λmax values for this compound may vary.

Computational Chemistry and Theoretical Studies of 4 4 Ethylphenoxy Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other key parameters. For derivatives of benzoic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven effective in yielding results that align well with experimental data nih.govnih.gov.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its lowest energy conformation. This process determines crucial structural parameters like bond lengths, bond angles, and dihedral angles. For 4-(4-Ethylphenoxy)benzoic acid, the geometry is defined by the spatial relationship between the two phenyl rings connected by an ether linkage, the orientation of the ethyl group, and the conformation of the carboxylic acid group.

A key structural feature of benzoic acids is their tendency to form centrosymmetric hydrogen-bonded dimers in the solid state, a phenomenon that can also be modeled using DFT nih.govmdpi.com. The analysis would also focus on the dihedral angle between the two benzene (B151609) rings, which, for a similar compound like 4-(4-Fluorophenoxy)benzoic acid, was found to be 70.99 (5)° nih.gov.

Table 1: Predicted Geometrical Parameters for this compound Monomer and Dimer (Hypothetical DFT Data)

| Parameter | Bond/Angle | Monomer (Predicted Value) | Dimer (Predicted Value) |

| Bond Lengths (Å) | C=O (carboxyl) | 1.21 | 1.23 |

| C-O (carboxyl) | 1.35 | 1.33 | |

| O-H (carboxyl) | 0.97 | 1.01 | |

| C-O (ether) | 1.37 | 1.37 | |

| O···H (H-bond) | N/A | 1.64 | |

| Bond Angles (°) | O=C-O (carboxyl) | 123.0 | 122.5 |

| C-O-C (ether) | 118.0 | 118.0 | |

| Dihedral Angles (°) | C-C-O-C (ether) | 130.0 | 130.0 |

| Phenyl Ring Twist | 71.0 | 71.0 |

Note: These values are illustrative, based on typical results for similar benzoic acid derivatives calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) youtube.comwikipedia.org. The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity) youtube.compku.edu.cn.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO nih.govactascientific.com. DFT calculations can accurately predict these orbital energies and the resulting energy gap, providing insights into the kinetic stability and chemical reactivity of this compound nih.govactascientific.com.

Table 2: Predicted FMO Properties of this compound (Hypothetical DFT Data)

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.75 | Electron-donating capability |

| LUMO Energy | -1.70 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.05 | Chemical reactivity and stability |

Note: Values are hypothetical and serve to illustrate the output of FMO analysis. A larger gap indicates greater stability.

DFT calculations can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei nih.govresearchgate.net. Theoretical predictions can help assign peaks in experimental spectra to specific atoms within the this compound structure.

IR Spectroscopy: Theoretical infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule nih.govresearchgate.net. These calculations help in assigning experimental IR bands to specific molecular vibrations, such as the characteristic O-H and C=O stretching of the carboxylic acid group, and the C-O-C stretching of the ether linkage nih.govresearchgate.net.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum by calculating the energies of electronic transitions, typically from occupied to unoccupied orbitals nih.gov. For aromatic systems like this compound, the predicted spectrum would likely show strong absorptions in the UV region corresponding to π → π* transitions. The primary transitions often involve the HOMO and LUMO .

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectrum | Parameter | Predicted Value | Assignment/Transition |

| ¹H NMR | Chemical Shift (δ) | 11.5 - 12.5 ppm | Carboxylic acid proton (-COOH) |

| ¹³C NMR | Chemical Shift (δ) | ~172 ppm | Carboxyl carbon (-C OOH) |

| IR | Wavenumber (cm⁻¹) | ~1700 cm⁻¹ | C=O stretch of dimer |

| Wavenumber (cm⁻¹) | ~3000 cm⁻¹ (broad) | O-H stretch of dimer | |

| Wavenumber (cm⁻¹) | ~1250 cm⁻¹ | Asymmetric C-O-C stretch | |

| UV-Vis | λ_max | ~250 nm | π → π* transition |

Note: These are expected values based on data for analogous compounds like 4-ethylbenzoic acid and phenoxybenzoic acid nih.govchemicalbook.com.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms and molecules over time. This approach is essential for understanding conformational flexibility, intermolecular interactions, and large-scale processes like self-assembly.

MD simulations can explore the conformational landscape of this compound by simulating its movement in a solvent or within a crystal lattice nih.gov. Such simulations would reveal the flexibility of the molecule, particularly the rotational freedom around the ether bond, which dictates the relative orientation of the two phenyl rings. It would also capture the dynamics of the terminal ethyl and carboxylic acid groups. By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers between them, providing a comprehensive picture of the molecule's structural dynamics nih.govnih.gov.

MD simulations are exceptionally well-suited for studying how molecules interact and organize into larger structures. For this compound, simulations could model the formation of hydrogen-bonded dimers in solution or the gas phase mdpi.com. Furthermore, these simulations can illuminate other non-covalent interactions, such as π-π stacking between the aromatic rings and van der Waals forces, which are crucial for the stability of condensed phases researchgate.netresearchgate.net.

By simulating a system with many molecules, MD can predict how this compound might self-assemble. Benzoic acid derivatives are known to form liquid crystalline phases, a process driven by a combination of hydrogen bonding and the shape of the molecule nih.goved.gov. MD simulations could predict whether this compound forms such ordered phases and provide molecular-level detail about the structure and stability of the resulting assemblies nih.gov.

Supramolecular Chemistry and Self Assembly of 4 4 Ethylphenoxy Benzoic Acid

Hydrogen Bonding Motifs and Self-Assembly Processes

Hydrogen bonding is a predominant directional force in the self-assembly of 4-(4-Ethylphenoxy)benzoic acid, leading to the formation of predictable and stable supramolecular structures. The carboxylic acid moiety is a primary site for these interactions.

In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. This well-established hydrogen bonding motif, known as the R²₂(8) graph set notation, is highly probable for this compound. This robust dimeric synthon effectively creates a larger, more complex building block from the individual molecules.

While the carboxylic acid dimer is a highly prevalent motif, the potential for polymeric or catemeric hydrogen-bonded chains also exists, although it is generally less common for simple benzoic acids. In such arrangements, the carbonyl oxygen of one molecule would accept a hydrogen bond from the hydroxyl group of a neighboring molecule, leading to a continuous chain. The specific packing and steric influences of the bulky 4-ethylphenoxy group would play a significant role in determining whether a dimeric or polymeric structure is favored in the crystal lattice.

Co-crystallization and Multi-component Crystal Formation

Co-crystallization is a powerful technique in crystal engineering to modify the physical and chemical properties of a solid without altering its covalent structure. This is achieved by incorporating a second molecular species, a "co-former," into the crystal lattice of the target molecule, in this case, this compound.

The selection of an appropriate co-former is crucial for the successful engineering of co-crystals. Co-formers are typically chosen based on their ability to form robust and predictable non-covalent interactions, or supramolecular synthons, with the target molecule. For this compound, the carboxylic acid group is the primary handle for forming strong hydrogen bonds with complementary functional groups on a co-former.

Potential co-formers could include molecules with pyridine (B92270) groups, which can act as hydrogen bond acceptors to form a strong O-H···N heterosynthon with the carboxylic acid. Amides are another class of suitable co-formers, capable of forming both hydrogen bond donor and acceptor interactions. The predictability of these supramolecular synthons allows for a rational design approach to co-crystal formation. The ΔpKa rule, which considers the difference in the acidity constants between the target molecule and the co-former, can also be a useful guideline in predicting whether a co-crystal or a salt will be formed.

While specific co-crystals of this compound are not extensively documented in the literature, the structural analysis of co-crystals formed by analogous 4-alkoxybenzoic acids provides valuable insights. For instance, co-crystals of 4-alkoxybenzoic acids with bipyridyl compounds have been shown to form linear, hydrogen-bonded 2:1 units of the acid and the base. mdpi.com In such structures, the primary interaction is the O-H···N hydrogen bond between the carboxylic acid and the nitrogen on the pyridine ring.

Host-Guest Chemistry and Inclusion Compounds

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. While there is no specific research detailing the host-guest chemistry of this compound, its structural features suggest potential for such interactions.

The self-assembly of this compound molecules, particularly through hydrogen bonding, could potentially lead to the formation of porous frameworks or channels within the crystal lattice. These voids could then accommodate small guest molecules, forming inclusion compounds. The size and shape of the potential cavity would be determined by the specific arrangement of the host molecules.

Conversely, the this compound molecule itself could act as a guest, becoming encapsulated within a larger host molecule such as a cyclodextrin (B1172386) or a calixarene. The hydrophobic ethylphenoxy portion of the molecule would likely be driven into the nonpolar cavity of the host molecule in an aqueous environment. The formation of such inclusion complexes could be used to modify the solubility and bioavailability of the compound. The study of such potential host-guest systems would open up new avenues for the application of this compound in areas such as materials science and pharmaceuticals.

Formation of Clathrates and Channel Structures with Guest Molecules

A review of available scientific literature reveals no specific studies or data on the formation of clathrates or channel structures by this compound with guest molecules. The potential for this compound to act as a host in supramolecular assemblies through hydrogen bonding of its carboxylic acid group and potential van der Waals interactions involving its aromatic rings and ethyl group has not been experimentally investigated or reported in peer-reviewed journals. Consequently, there are no documented examples of this compound forming inclusion complexes or channel-like structures that encapsulate guest molecules.

Encapsulation of Small Molecules and Ions for Enhanced Stability or Functionality

Consistent with the absence of information on clathrate formation, there is no available research detailing the encapsulation of small molecules or ions by this compound. Scientific investigations into the ability of this specific compound to form host-guest complexes that could enhance the stability or confer specific functionality upon encapsulated species have not been published. Therefore, no data tables or detailed research findings on the encapsulation properties of this compound can be provided.

Surface-Directed Self-Assembly and Nanostructure Formation

There is a lack of published research on the surface-directed self-assembly and nanostructure formation of this compound. Studies concerning the behavior of this molecule when deposited on various substrates, its potential to form ordered monolayers or other nanostructures, and the influence of surface interactions on its self-assembly process are not found in the current scientific literature. As a result, there are no experimental findings or data tables to present regarding the formation of nanostructures from this compound on surfaces.

Advanced Materials Science Applications of 4 4 Ethylphenoxy Benzoic Acid and Its Derivatives

Liquid Crystalline Properties and Mesophase Behavior

The capacity of rod-shaped molecules, or calamitic molecules, to form liquid crystal (LC) phases is highly dependent on their structural design. Benzoic acid derivatives have been a cornerstone in the development of thermotropic liquid crystals, which exhibit LC properties over specific temperature ranges.

Design Principles for Thermotropic Liquid Crystals Based on Benzoic Acid Derivatives

The formation of liquid crystal phases in benzoic acid derivatives is governed by a delicate balance of molecular shape and intermolecular interactions. The core design principles involve:

Molecular Anisotropy : A high aspect ratio (length-to-breadth) is crucial. The rigid core of 4-(4-Ethylphenoxy)benzoic acid, consisting of two connected phenyl rings, provides the necessary structural anisotropy.

Intermolecular Hydrogen Bonding : The carboxylic acid moiety is a key functional group that promotes the formation of hydrogen-bonded dimers. nih.govresearchgate.net This dimerization effectively elongates the molecular unit, enhancing the anisotropy and stabilizing the mesophase at higher temperatures. researchgate.netresearchgate.net

Terminal Flexible Chains : The ethyl group in this compound, and more broadly, alkyl or alkoxy chains in its derivatives, provide flexibility. The length and branching of these chains influence the melting point and the type of mesophase formed. Longer chains tend to favor the formation of more ordered smectic phases over nematic phases. researchgate.netnih.gov

Polarity and Polarizability : The presence of polar groups and aromatic rings enhances intermolecular dipole-dipole and van der Waals forces. nih.govnih.gov Introducing additional phenyl rings or polarizable groups like azo (-N=N-) can significantly increase the stability and temperature range of the liquid crystal phase. sci-hub.st

By modifying these structural elements, researchers can fine-tune the temperature range and type of liquid crystalline behavior to suit specific applications.

Characterization of Mesophase Types (Nematic, Smectic, Chiral Nematic)

Derivatives of this compound can exhibit various types of liquid crystal phases (mesophases), which are identified by their distinct optical textures under a polarizing optical microscope (POM) and by the thermal transitions observed in differential scanning calorimetry (DSC). nih.govunibuc.ro

Nematic (N) Phase : In this phase, the molecules have long-range orientational order but no positional order, meaning they align along a common direction (the director) but are free to move around like a liquid. This phase is characterized by "threaded" or "Schlieren" textures under POM. derpharmachemica.com Many benzoic acid derivatives, particularly those with shorter alkyl chains, exhibit nematic phases. derpharmachemica.comderpharmachemica.com

Smectic (Sm) Phase : This phase possesses a higher degree of order than the nematic phase, with molecules organized into layers. The molecules maintain orientational order within the layers. Smectic phases are often found in derivatives with longer alkyl chains, which promote interlayer van der Waals interactions. researchgate.netderpharmachemica.com For example, in the homologous series of 4-alkoxybenzoic acids, smectic phases appear for derivatives with seven or more carbon atoms in the alkyl chain. researchgate.net

Chiral Nematic (N) Phase*: This phase, also known as the cholesteric phase, occurs when chiral molecules are introduced into a nematic phase. The director twists in a helical fashion throughout the material. While this compound itself is not chiral, chiral nematic phases can be induced by doping a nematic host based on its derivatives with a chiral agent.

The specific transition temperatures and types of mesophases are highly sensitive to the length of the terminal alkyl or alkoxy chain. Research on homologous series of related compounds, such as 4-n-alkoxy benzoic acid esters, demonstrates a clear trend where increasing chain length can suppress the nematic phase in favor of a smectic phase. derpharmachemica.comderpharmachemica.com

Table 1: Mesomorphic Properties of a Homologous Series of 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl esters

This table illustrates how changing the alkyl chain length (n) in a related benzoic acid derivative series affects the transition temperatures from the crystalline (Cr), nematic (N), and isotropic (I) phases. Data extracted from a representative study. derpharmachemica.com

| n-Alkyl Group (n) | Molecular Formula | Cr-N or Cr-I Temp (°C) | N-I Temp (°C) |

| Methyl (1) | C30H25N3O5 | 180.0 | 282.0 |

| Ethyl (2) | C31H27N3O5 | 115.0 | 276.0 |

| Propyl (3) | C32H29N3O5 | 110.0 | 240.0 |

| Butyl (4) | C33H31N3O5 | 105.0 | 230.0 |

| Pentyl (5) | C34H33N3O5 | 98.0 | 220.0 |

| Hexyl (6) | C35H35N3O5 | 93.0 | 210.0 |

| Octyl (8) | C37H39N3O5 | 100.0 | 185.0 |

| Decyl (10) | C39H43N3O5 | 95.3 | 165.0 |

| Dodecyl (12) | C41H47N3O5 | 96.0 | 158.0 |

| Tetradecyl (14) | C43H51N3O5 | 92.0 | 145.0 |

| Hexadecyl (16) | C45H55N3O5 | 85.0 | - |

Electro-optical and Dielectric Properties in Liquid Crystal Research

The utility of liquid crystals in display technology hinges on their ability to respond to an external electric field. This response is governed by their dielectric and electro-optical properties.

The key parameter is the dielectric anisotropy (Δε) , which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director (Δε = ε∥ - ε⊥). finechem-mirea.ru

Positive Δε : Molecules align parallel to an applied electric field.

Negative Δε : Molecules align perpendicular to an applied electric field. uobasrah.edu.iq

The sign and magnitude of Δε are determined by the molecular dipole moment. For many benzoic acid derivatives, the strong dipole of the carboxyl group can lead to complex dielectric behavior. For instance, 4-n-pentyloxybenzoic acid has been shown to exhibit a change in the sign of its dielectric anisotropy within the nematic phase. finechem-mirea.ru The response time, or how quickly the molecules reorient, is another critical factor, which depends on the material's rotational viscosity and the applied voltage. uobasrah.edu.iqresearchgate.net

Research on materials like 4-pentyloxy benzaldehyde, a structurally related compound, has determined properties such as a negative dielectric anisotropy (Δε = -0.41) and a threshold voltage of 2.0 Volts for inducing an optical response, highlighting the typical parameters investigated for these types of molecules. uobasrah.edu.iq

Organic Electronics and Optoelectronic Devices

Beyond liquid crystal displays, the molecular structure of this compound and its derivatives makes them candidates for use in organic electronic devices, where charge transport and interfacial properties are crucial.

Investigation of Charge Transport Characteristics in Thin Films

The performance of organic electronic devices like organic field-effect transistors (OFETs) relies on the efficient movement of charge carriers (holes or electrons) through a thin film of the organic semiconductor. rsc.org This charge transport is highly dependent on the molecular packing and structural order within the film. rsc.orgchem960.com

For molecules like this compound, several factors would influence charge transport:

Molecular Stacking : Efficient charge transport requires significant overlap of the π-orbitals of adjacent molecules. The planar, aromatic core of phenoxybenzoic acid derivatives is conducive to π-stacking.

Film Morphology : The degree of crystallinity and the orientation of crystalline domains relative to the electrodes are critical. Disordered regions at the interfaces between the organic film and the substrate or air can impede charge carrier movement. rsc.org

Intermolecular Interactions : While strong hydrogen bonding is beneficial for forming ordered liquid crystal phases, it can sometimes create charge traps in a solid-state device, depending on the specific packing arrangement.

Studies on other organic small molecules show that minor structural modifications, such as changing the length of an alkyl side chain, can dramatically alter the structural order and result in charge carrier mobilities that can vary by orders of magnitude. rsc.org While specific charge mobility data for this compound is not widely reported, the principles governing charge transport in conjugated polymer and small molecule thin films are directly applicable. rsc.orgnih.gov

Potential as Active Components or Interfacial Layers in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, organic materials are used for charge injection, charge transport, and light emission. nih.gov Benzoic acid derivatives could potentially play several roles:

Host Materials : In the emissive layer, a host material typically makes up the bulk of the film and facilitates charge transport to the light-emitting dopant molecules. Benzophenone derivatives, which share structural similarities with the phenoxybenzoic acid core, have been successfully used as host materials in highly efficient OLEDs. mdpi.com

Interfacial Layers : The performance of OLEDs is often limited by the efficiency of charge injection from the electrodes into the organic layers. Benzoic acid has been used to treat conducting polymer electrodes like PEDOT:PSS. This treatment can significantly increase the electrode's conductivity by modifying its morphology and removing insulating components, leading to OLEDs with lower operating voltages and higher luminance. nih.gov The carboxylic acid group of this compound could potentially be used in a similar manner to modify electrode work functions or improve adhesion and electronic coupling at interfaces.

Emissive Materials : While the core structure of this compound is not typically highly emissive in the visible range, it can be functionalized with chromophoric groups to create new light-emitting materials. Many OLED emitters are based on aromatic cores like carbazole (B46965) or pyrene, which are functionalized to tune their emission color and improve charge transport properties. nih.govmdpi.com

The versatility of the benzoic acid platform suggests that with appropriate chemical modification, derivatives of this compound could be engineered for specific functions within an OLED stack. mdpi.commdpi.com

Applications in Organic Photovoltaics and Field-Effect Transistors

While specific studies detailing the use of this compound as a primary semiconductor in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) are not yet prominent in the literature, the molecular structure is suggestive of properties conducive to such applications, particularly through the lens of liquid crystal behavior. Many benzoic acid derivatives are known to exhibit thermotropic liquid crystal phases. hartleygroup.orged.gov These phases, which are intermediate between the solid and liquid states, are characterized by long-range orientational order, a property highly beneficial for charge transport in organic electronic devices.

The elongated, rod-like shape of molecules like this compound is a common feature of calamitic liquid crystals. researchgate.net Through hydrogen bonding between the carboxylic acid groups, these molecules can form dimers, further enhancing their anisotropy and promoting self-assembly into ordered domains. hartleygroup.orgresearchgate.net This self-organization can lead to the formation of nematic or smectic phases, where the molecules align in a way that can facilitate π-π stacking between the aromatic rings. Efficient π-π stacking is crucial for charge hopping, the primary mechanism of charge transport in many organic semiconductors.

In the context of OFETs, a well-ordered semiconductor film is essential for achieving high charge carrier mobility. The ability of liquid crystalline materials to form large, ordered domains upon processing, such as spin-coating or annealing, can lead to thin films with fewer grain boundaries and more favorable molecular packing for charge transport. Similarly, in OPVs, the morphology of the bulk heterojunction (BHJ) between the donor and acceptor materials is critical for efficient exciton (B1674681) dissociation and charge extraction. The use of liquid crystalline materials can help to control this morphology, potentially leading to the formation of continuous pathways for charge transport to the electrodes.

The table below summarizes the liquid crystal phases observed in a homologous series of 4-alkoxybenzoic acids, which are structurally related to this compound. This data illustrates how the length of the alkyl chain influences the mesophase behavior, providing a basis for predicting the potential liquid crystalline properties of derivatives of this compound.

| Alkyl Chain Length (n) | Mesophase Behavior |

| 4-6 | Nematic |

| 7-12 | Smectic-Nematic |

| Data adapted from studies on 4-alkoxybenzoic acids. researchgate.net |

By modifying the structure of this compound, for instance, by extending the ethyl group or by introducing other functional groups, it may be possible to tune its liquid crystalline properties to optimize its performance in organic electronic devices. Further research into the synthesis and characterization of such derivatives is warranted to fully explore their potential in this area.

Chemo/Biosensor Development Based on Molecular Recognition

The development of sensors for the selective detection of specific chemical or biological analytes is a critical area of research. The structure of this compound, with its distinct functional groups and aromatic backbone, makes it a suitable target for the design of selective recognition elements, particularly through the technique of molecular imprinting.

Molecularly Imprinted Polymers (MIPs) are synthetic receptors that are created with binding sites complementary in shape, size, and functionality to a target molecule. This "template" approach allows for the creation of highly selective recognition elements. For an analyte like this compound, a MIP could be synthesized using a non-covalent imprinting strategy.

The process would involve the following steps:

Complex Formation: The template molecule, this compound, is mixed with a functional monomer in a porogenic solvent. The functional monomer is chosen for its ability to form non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the template. Given the carboxylic acid group on the template, a basic functional monomer like acrylic acid or 4-vinylpyridine (B31050) would be a suitable choice to form hydrogen bonds.

Polymerization: A high concentration of a cross-linking monomer, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), is added to the mixture along with a radical initiator. The polymerization process locks the functional monomers in place around the template molecule, forming a rigid polymer matrix.

Template Removal: The template molecule is then extracted from the polymer, leaving behind cavities that are complementary to the template in terms of size, shape, and the arrangement of functional groups.

These imprinted cavities can then selectively rebind this compound from a complex sample matrix. Research on MIPs for structurally similar compounds, such as p-hydroxybenzoic acid and 3-phenoxybenzoic acid, has demonstrated the feasibility of this approach. nih.govscilit.comnih.gov For instance, MIPs for p-hydroxybenzoic acid have been successfully used for its extraction from blood serum with high efficiency. scilit.comasianpubs.org

The table below outlines a typical composition for the synthesis of a MIP for a benzoic acid derivative, which could be adapted for this compound.

| Component | Role | Example |

| Template | Target Analyte | This compound |

| Functional Monomer | Interacts with Template | Acrylic Acid |

| Cross-linker | Forms Polymer Matrix | Ethylene Glycol Dimethacrylate (EGDMA) |

| Initiator | Starts Polymerization | Azobisisobutyronitrile (AIBN) |

| Porogen | Solvent | Acetonitrile |

| Based on typical MIP synthesis protocols for similar analytes. scilit.comasianpubs.org |

The selectivity of the MIP is a crucial parameter. Competitive binding studies for MIPs designed for other benzoic acid derivatives have shown high affinity for the template molecule compared to other structurally related but non-template molecules, demonstrating the high selectivity that can be achieved. scilit.comasianpubs.org

Once a selective recognition element like a MIP is created, it must be integrated with a transducer to convert the binding event into a measurable signal. For a sensor targeting this compound, several transduction mechanisms could be employed.

Optical Transduction: One promising approach is to couple the MIP with a fluorescent nanomaterial, such as quantum dots (QDs). In this design, the MIP is synthesized as a shell on the surface of the QDs. When the target analyte, this compound, binds to the imprinted sites, it can cause a change in the fluorescence of the QDs, often leading to fluorescence quenching. researchgate.net The magnitude of this change can be correlated to the concentration of the analyte. This method has been successfully used for the detection of 3-phenoxybenzoic acid in biological samples like urine. researchgate.net

Electrochemical Transduction: Electrochemical sensors offer advantages such as high sensitivity, low cost, and miniaturization. A MIP-based electrochemical sensor for this compound could be fabricated by electropolymerizing the MIP film onto the surface of an electrode (e.g., a glassy carbon or gold electrode). The binding of the analyte to the MIP can be detected through various electrochemical techniques:

Voltammetry: The binding of the analyte may hinder the diffusion of a redox probe to the electrode surface, leading to a decrease in the measured current.

Potentiometry: The binding event could cause a change in the membrane potential, which can be measured.

Impedance Spectroscopy: The binding of the analyte can alter the capacitance and resistance of the electrode-polymer interface, which can be detected as a change in impedance.

Electrochemical sensors for other acidic organic molecules have demonstrated the principle of detecting binding events through changes in redox potentials. rsc.org The integration of MIPs with electrochemical platforms has been widely explored for various analytes, showcasing the versatility of this approach. nih.govmdpi.com

The performance of such a sensor is characterized by its limit of detection (LOD), linear range, and selectivity. The table below shows typical performance metrics for a MIP-based optical sensor for a related compound, 3-phenoxybenzoic acid (3-PBA).

| Parameter | Value |

| Analyte | 3-Phenoxybenzoic Acid (3-PBA) |

| Linear Range | 0.02-2.5 ng/mg (in liver) |

| Limit of Detection (LOD) | 0.0045 ng/mg (in liver) |

| Recovery | 83-91% |

| Data from a study on a MIP-based sensor for 3-PBA. nih.gov |

Chemical Reactivity, Derivatization, and Analog Synthesis

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions such as esterification, amidation, reduction, and decarboxylation.

Esterification: 4-(4-Ethylphenoxy)benzoic acid can be converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reaction is reversible and typically requires heating. chemguide.co.uk The general mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The synthesis of benzoic acid esters can also be achieved using tin(II) compounds as catalysts. google.com

Amidation: The carboxylic acid can also be transformed into amides by reacting with amines. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine. Direct amidation of benzoic acids is also possible using specific reagents and catalysts. lookchemmall.commdpi.com For instance, a one-pot synthesis of phenol (B47542) amides can be achieved at room temperature using N,N′-dicyclohexylcarbodiimide (DCC), an amine, a hydroxycinnamic acid, and sodium bicarbonate in aqueous acetone. mdpi.com

A variety of amidation methods for carboxylic acids have been developed, including the use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid derivatives as coupling agents, which can produce amides in good to excellent yields. lookchemmall.com The choice of amidation method can influence the chemoselectivity of the reaction, for example, when reacting with molecules containing both amino and hydroxyl groups. lookchemmall.com

| Reaction | Reagents | Product | Key Features |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction, often requires heat. chemguide.co.uk |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Amide | Can be performed under mild conditions. mdpi.com |

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. chemguide.co.uk The reaction is usually carried out in a dry ether solvent, followed by an acidic workup. chemguide.co.uk The reduction proceeds through an aldehyde intermediate, which is rapidly further reduced to the alcohol. chemguide.co.uk Alternative methods for the reduction of benzoic acids to benzyl (B1604629) alcohols have been explored, including hydrogenation over catalysts like Pt/SnO₂. qub.ac.uk

Decarboxylation: The removal of the carboxyl group (decarboxylation) from benzoic acids can be challenging and often requires harsh conditions. However, specialized methods have been developed. For example, decarboxylative hydroxylation of benzoic acids to phenols can be achieved at relatively low temperatures using photoinduced ligand-to-metal charge transfer. nih.gov Palladium-catalyzed decarboxylation of hydroxybenzoic acids is another method to produce phenolic compounds. rsc.org The decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution has also been studied, with the reaction mechanism involving the formation of a σ-complex. researchgate.net

| Reaction | Reagents/Conditions | Product | Key Features |

| Reduction | LiAlH₄, dry ether | Primary Alcohol | Powerful reducing agent required. chemguide.co.uk |

| Decarboxylation | Photocatalysis or Palladium Catalysis | Phenol derivative | Specialized methods for carboxyl group removal. nih.govrsc.org |

Functionalization of the Phenoxy and Ethyl Moieties

The aromatic rings and the ethyl group of this compound provide additional sites for chemical modification, allowing for further diversification of the molecular structure.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing various functional groups onto aromatic rings. wikipedia.org The phenoxy and benzoic acid moieties of this compound are susceptible to such reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgminia.edu.egmasterorganicchemistry.com The position of substitution on the aromatic rings is directed by the existing substituents. The phenoxy group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eg

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.com

Further structural modifications can be achieved through alkylation and arylation reactions on the aromatic rings. While Friedel-Crafts alkylation is a classic method, other modern cross-coupling reactions can also be employed to form new carbon-carbon bonds, provided the appropriate starting materials (e.g., halogenated derivatives) are prepared.

Synthesis of Structurally Related Analogues and Homologs

The synthesis of analogs and homologs of this compound can be achieved by modifying the synthetic route or by derivatizing the final product. For example, analogs with different substituents on the phenoxy ring can be prepared by starting with a substituted phenol in the initial Ullmann condensation or nucleophilic aromatic substitution. Similarly, homologs with longer or shorter alkyl chains can be synthesized by using the corresponding 4-alkylphenol.

Structure-Property Relationship (SPR) Studies of Substituted Derivatives

While specific studies on substituted derivatives of this compound are not available, we can infer potential structure-property relationships based on general principles and studies of similar benzoic acid derivatives. Modifications to the core structure can be expected to influence its physicochemical and biological properties.

Hypothetical Structure-Property Relationships:

| Position of Substitution | Type of Substituent | Potential Impact on Properties |

| Benzoic Acid Ring | Electron-withdrawing groups (e.g., -NO₂, -CN) | Increased acidity of the carboxylic acid, potential alteration of receptor binding affinity. |

| Benzoic Acid Ring | Electron-donating groups (e.g., -OCH₃, -NH₂) | Decreased acidity, potential enhancement of antioxidant properties. |

| Ethylphenoxy Ring | Halogens (e.g., -F, -Cl, -Br) | Increased lipophilicity, potential for altered metabolic stability and binding interactions. |

| Ethyl Group | Modification to other alkyl chains | Changes in steric bulk and lipophilicity, potentially affecting solubility and membrane permeability. |